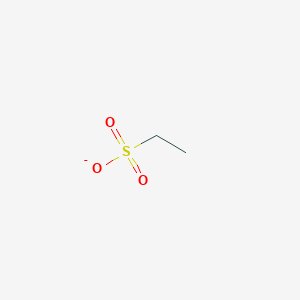
Ethanesulfonate
Overview
Description
Ethanesulfonate is an alkanesulfonate in which the alkyl group directly linked to the sulfonate functionality is ethyl. It is a conjugate base of an ethanesulfonic acid.
Scientific Research Applications
Methane Biosynthesis Inhibition
Ethanesulfonate analogues like bromoethanesulfonate and chloroethanesulfonate have been identified as potent inhibitors of methane biosynthesis. They exhibit this action by inhibiting methyl-coenzyme M reductase, an enzyme system found in extracts of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Role in Methanol Conversion
In the context of methanol conversion by Methanosarcina barkeri, 2-(methylthio)ethanesulfonate (CH3S-CoM) acts as an intermediate. The enzymatic system involved in this process has been studied, revealing insights into the biochemical pathways of methanol utilization (Meijden et al., 1983).
Transport and Metabolism in Algae
Chlorella fusca utilizes a specific uptake system for ethanesulfonate. This uptake is highly specific, energy-dependent, and results in the metabolism of ethanesulfonate to sulfate. This study highlights the distinct metabolic pathways in algae for sulfonate compounds (Biedlingmaier & Schmidt, 1986).
Environmental Degradation of Herbicide Metabolites
Research on the bacterial desulfonation of ethanesulfonate, specifically as a metabolite of the chloroacetanilide herbicide Metazachlor, has been conducted. This study shows how certain bacteria can utilize ethanesulfonate as a sulfur source and convert it to glycolate, highlighting microbial roles in the environmental degradation of herbicides (Laue et al., 1996).
Use in Dye-Sensitized Solar Cells
Sodium ethanesulfonate (SES) was found to enhance the performance of dye-sensitized solar cells (DSSCs) when adsorbed on photoelectrode surfaces. This modification led to increased power conversion efficiency, showcasing the potential of ethanesulfonate derivatives in renewable energy technologies (Kim et al., 2017).
Sulfur Source for Photosynthetic Organisms
Some green algae and cyanobacteria can use ethanesulfonic acid as their sole sulfur source. This ability is correlated with the development of specific uptake systems for sulfonates, indicating a unique adaptation in certain photosynthetic organisms (Biedlingmaier et al., 1986).
properties
Product Name |
Ethanesulfonate |
|---|---|
Molecular Formula |
C2H5O3S- |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
ethanesulfonate |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |
InChI Key |
CCIVGXIOQKPBKL-UHFFFAOYSA-M |
Canonical SMILES |
CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)
![6-chloro-N-[(6-chloro-5-imidazo[2,1-b]thiazolyl)-oxomethyl]-N-(5-chloro-2-pyridinyl)-5-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1225533.png)
![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
![3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225535.png)
![N,N-diethyl-3-[5-(ethylthio)-4-(phenylmethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B1225537.png)
![4-chloro-N-[3-[(3,5-dimethyl-4-isoxazolyl)methylthio]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1225538.png)
![2-(2-Bromophenyl)-5-[(7-nitro-4-quinazolinyl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B1225540.png)
![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)
![4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B1225544.png)
![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)


![5-[[[5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1225550.png)